((5-Nitroquinolin-8-yl)oxy)methyl isobutyrate
Description
((5-Nitroquinolin-8-yl)oxy)methyl isobutyrate: is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, organic synthesis, and industrial processes. The presence of the nitro group and the isobutyrate ester in this compound suggests potential biological activity and utility in various chemical reactions.
Properties
Molecular Formula |
C14H14N2O5 |
|---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
(5-nitroquinolin-8-yl)oxymethyl 2-methylpropanoate |
InChI |
InChI=1S/C14H14N2O5/c1-9(2)14(17)21-8-20-12-6-5-11(16(18)19)10-4-3-7-15-13(10)12/h3-7,9H,8H2,1-2H3 |
InChI Key |
NUQHYMANDKTZJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OCOC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((5-Nitroquinolin-8-yl)oxy)methyl isobutyrate typically involves the following steps:
Nitration of Quinoline: The starting material, quinoline, undergoes nitration to introduce the nitro group at the 5-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Formation of 8-Hydroxyquinoline: The nitroquinoline is then converted to 8-hydroxyquinoline through a series of reactions involving reduction and hydrolysis.
Esterification: The final step involves the esterification of 8-hydroxyquinoline with isobutyric acid or its derivatives in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and esterification processes, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in ((5-Nitroquinolin-8-yl)oxy)methyl isobutyrate can undergo oxidation reactions, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products:
Oxidation: Nitrosoquinoline, hydroxylamine derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: ((5-Nitroquinolin-8-yl)oxy)methyl isobutyrate is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds. Its reactivity and functional groups make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s potential biological activity, due to the presence of the nitro and quinoline moieties, makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anticancer, and anti-inflammatory properties, making it useful in medicinal chemistry research .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science and chemical manufacturing .
Mechanism of Action
The mechanism of action of ((5-Nitroquinolin-8-yl)oxy)methyl isobutyrate is likely related to its ability to interact with biological macromolecules, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The quinoline moiety may also play a role in binding to specific molecular targets, such as DNA or proteins, thereby modulating their activity and function .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and chelating properties.
5-Nitroquinoline: Shares the nitro group and quinoline structure but lacks the ester functionality.
Quinolin-8-yl acetate: Similar ester functionality but different acyl group.
Uniqueness: ((5-Nitroquinolin-8-yl)oxy)methyl isobutyrate is unique due to the combination of the nitro group, quinoline ring, and isobutyrate ester. This combination imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications in research and industry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
